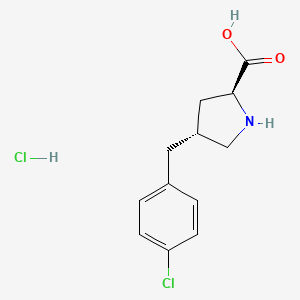

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Descripción

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral proline derivative characterized by a 4-chlorobenzyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₅Cl₂NO₂, with a molecular weight of 276.16 g/mol and CAS number 1049733-88-1 . The compound is typically stored at 2–8°C in a sealed, dry environment to maintain stability . It is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and chiral catalysts due to its rigid bicyclic structure and stereochemical specificity .

Propiedades

IUPAC Name |

(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYOPBVPGXNOEF-XQKZEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376007 | |

| Record name | (4R)-4-[(4-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049733-88-1 | |

| Record name | (4R)-4-[(4-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15Cl2NO2

- Molecular Weight : 276.16 g/mol

- CAS Number : 1049733-88-1

- Purity : Typically ≥ 95% .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including this compound. The compound was evaluated for its efficacy against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| This compound | A549 | 64% at 100 µM | |

| Cisplatin (standard) | A549 | 50% at 100 µM |

The results indicate that the compound significantly reduces cell viability compared to untreated controls, suggesting its potential as a chemotherapeutic agent. The structure-activity relationship indicates that substituents on the pyrrolidine ring can enhance or diminish activity, with chlorobenzyl substitutions showing promising results .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It was tested against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | >64 | No significant activity observed |

| Klebsiella pneumoniae | >64 | No significant activity observed |

The compound showed limited antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a need for further structural modifications to enhance its efficacy against resistant strains .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Antimicrobial Mechanisms : While specific mechanisms are not fully elucidated, the lack of activity against certain pathogens suggests a need for further investigation into its interaction with bacterial membranes and metabolic pathways .

Case Studies and Research Findings

In a study focusing on the synthesis and characterization of various pyrrolidine derivatives, this compound was noted for its selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects .

Another investigation reported the synthesis of related compounds with varying substituents on the benzyl group, which yielded insights into how these modifications can enhance anticancer properties while reducing toxicity to normal tissues .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development:

This compound has been utilized as a scaffold in the design of novel pharmacological agents. Its structural features allow for modifications that can enhance biological activity against specific targets. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in disease pathways, making it a valuable candidate in the development of therapeutics for conditions such as cancer and neurodegenerative diseases .

2. Peptide Synthesis:

(2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a crucial building block in peptide synthesis. It is particularly effective in solid-phase peptide synthesis (SPPS), where it facilitates the assembly of complex peptide sequences with high purity. This application is vital for producing peptides that can act as drugs or research tools in biochemical studies .

Neuropharmacology

1. Synthesis of Neuroactive Compounds:

The compound has been employed in synthesizing neuroactive molecules that interact with neurotransmitter systems. Research indicates that derivatives can modulate receptor activity, providing insights into potential treatments for psychiatric disorders and neurodegenerative diseases like Alzheimer's .

2. Case Study:

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of analogs based on this compound to evaluate their effects on neuronal signaling pathways. The findings suggested that certain modifications could enhance selectivity and potency towards specific receptors involved in mood regulation .

Material Science

1. Development of Novel Materials:

Recent investigations have explored the use of this compound in creating advanced materials such as polymers and nanomaterials. These materials have potential applications in drug delivery systems, where controlled release and targeted delivery are critical .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of (2S,4R)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can be contextualized by comparing it to analogs with variations in the benzyl substituent’s halogen type, position, or electronic properties. Key comparisons are summarized below:

Table 1: Comparative Analysis of Pyrrolidine-2-carboxylic Acid Hydrochloride Derivatives

*Calculated based on molecular formula.

Key Findings :

Halogen Effects: Chlorine vs. Bromine: The brominated analog exhibits a higher molecular weight (320.61 vs. 276.16) and enhanced steric bulk, which may influence binding affinity in enzyme-inhibitor complexes .

Substituent Position :

- Para vs. Ortho Chlorine : The 2-chlorobenzyl isomer (CAS 1049733-67-6) shares the same molecular weight as the target compound but exhibits reduced catalytic efficiency due to steric hindrance at the ortho position .

Electronic Modifications :

- Nitro Group : The 4-nitrobenzyl analog’s strong electron-withdrawing nature increases acidity at the carboxylic acid moiety, making it reactive in coupling reactions .

- Trifluoromethyl Group : The 3-trifluoromethyl derivative’s lipophilicity enhances blood-brain barrier penetration, a critical factor in CNS drug design .

Heterocyclic Variants :

- The benzo[b]thiophen-3-ylmethyl analog introduces sulfur-based aromaticity, which improves π-π stacking interactions in protein binding pockets .

Research Implications

- Synthetic Utility : The target compound and its analogs are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), as evidenced by protocols for related pyrrolidine derivatives .

- Biological Relevance: Substituent choice directly impacts pharmacokinetic properties. For example, the 3-iodobenzyl variant’s iodine atom enables radiolabeling for diagnostic imaging .

- Stability Considerations : Halogenated derivatives generally require low-temperature storage to prevent decomposition, whereas nitro-substituted analogs are stable at room temperature .

Métodos De Preparación

Analysis of Preparation Methods

Advantages and Challenges

Stereochemical Control: The use of chiral catalysts and low-temperature conditions is critical to maintain the (2S,4R) stereochemistry, avoiding racemization during alkylation and hydrogenation steps.

Phase Transfer Catalysis: Employing phase transfer catalysts enhances the efficiency of alkylation reactions by facilitating the transfer of reactive species between phases, increasing yield and selectivity.

Protecting Group Strategy: Proper selection and removal of protecting groups ensure the carboxyl functionality remains intact and stereochemically pure throughout synthesis.

Scalability: The described methods are amenable to scale-up, with hydrogenation and low-temperature alkylation being industrially feasible under controlled conditions.

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

The synthesis typically involves:

- Boc-protection : Starting with Boc-protected pyrrolidine derivatives, such as (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid, followed by deprotection using hydrochloric acid to yield the hydrochloride salt .

- Stereochemical control : Chiral resolution or asymmetric catalysis ensures the (2S,4R) configuration, critical for biological activity. Techniques like chiral HPLC or polarimetry validate stereochemical integrity .

- Purification : Column chromatography or recrystallization improves purity (>97% by HPLC), with final characterization via H/C NMR and mass spectrometry .

Q. How is the stereochemical configuration confirmed for this compound?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to verify enantiomeric excess (ee >99%) .

- X-ray crystallography : Resolves absolute configuration by analyzing single-crystal structures, particularly for derivatives like Boc-protected intermediates .

- Optical rotation : Matches observed values with literature data (e.g., for related compounds in and ) .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 risk) and maintain airborne concentrations below exposure limits .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .

Advanced Questions

Q. How does the 4-chlorobenzyl substituent affect the compound’s interaction with biological targets?

- Hydrophobic interactions : The chlorobenzyl group enhances binding to hydrophobic pockets in enzymes or receptors, as observed in analogues targeting glutamate receptors .

- Electron-withdrawing effects : The chlorine atom modulates electronic density, potentially stabilizing hydrogen bonds or π-π stacking in active sites. Comparative studies with fluoro/cyano derivatives ( ) suggest substituent size and polarity dictate activity .

Q. How can researchers resolve discrepancies in purity assessments using HPLC?

- Column selection : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate impurities .

- Method validation : Assess linearity, precision, and LOD/LOQ per ICH guidelines. For example, reports ≥95% purity via validated methods .

- Mass spectrometry coupling : LC-MS identifies co-eluting impurities with similar retention times but distinct mass signatures .

Q. What strategies improve enantiomeric yield in large-scale synthesis?

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) to enhance ee, as seen in related proline derivatives .

- Dynamic kinetic resolution : Utilize enzymes or transition-metal catalysts to racemize undesired enantiomers during synthesis .

- Crystallization-induced asymmetric transformation : Promote selective crystallization of the desired enantiomer under controlled solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.